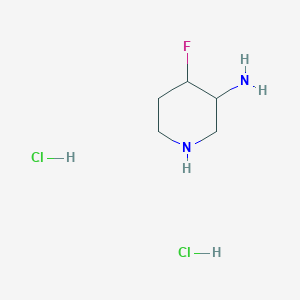

4-Fluoropiperidin-3-amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the molecular architecture and stereochemical features of this fluorinated heterocyclic compound. The compound is registered under Chemical Abstracts Service number 1803588-76-2, providing a unique identifier for this specific molecular entity. The systematic name reflects the presence of a fluorine atom at the 4-position and an amino group at the 3-position of the piperidine ring, with the dihydrochloride designation indicating the formation of a salt with two equivalents of hydrochloric acid.

The molecular formula C₅H₁₁FN₂·2HCl accurately represents the elemental composition, yielding a molecular weight of 191.08 atomic mass units. The International Chemical Identifier (InChI) code 1S/C5H11FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5,8H,1-3,7H2;2*1H provides a standardized digital representation of the molecular structure, enabling precise identification across chemical databases. The corresponding InChI key GHIVXOFIOITYEP-UHFFFAOYSA-N serves as a condensed hash representation of the structural information, facilitating rapid database searches and compound identification.

The systematic nomenclature distinguishes this compound from related stereoisomers, such as (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride (Chemical Abstracts Service number 2925068-49-9), which represents a specific enantiomeric form with defined absolute configuration. The absence of stereochemical descriptors in the primary compound name indicates it exists as a racemic mixture or lacks defined stereochemistry at the relevant centers. This distinction is crucial for understanding the relationship between different forms of fluorinated piperidine derivatives and their respective properties.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional conformation of this compound is significantly influenced by the presence of the fluorine substituent and the protonation state of the nitrogen atoms. Crystallographic studies of related fluorinated piperidine compounds reveal that the fluorine atom exhibits a strong preference for axial orientation in the six-membered ring chair conformation, a phenomenon attributed to charge-dipole interactions between the electronegative fluorine and the positively charged nitrogen center. This axial preference is maintained even in the presence of substantial steric compression, demonstrating the powerful directing influence of electrostatic interactions over traditional steric considerations.

X-ray crystal structure determinations of similar fluorinated piperidinium salts have established that the charge-dipole phenomenon responsible for axial fluorine orientation extends beyond simple conformational preferences to influence molecular packing in the solid state. The crystal structures typically reveal hydrogen bonding networks involving the protonated nitrogen centers and chloride counterions, which contribute to the overall stability of the crystalline lattice. In related diphenyl-substituted fluoropiperidinium salts, the fluorine consistently resides in the axial position despite significant steric interactions, with typical nitrogen-carbon bond distances of 1.451(4) and 1.348(3) Ångströms reflecting the electronic influence of the fluorine substituent.

The conformational analysis extends to the amino group at the 3-position, which can adopt different orientations relative to the piperidine ring depending on hydrogen bonding patterns and electrostatic interactions. Nuclear magnetic resonance studies in deuterated dimethyl sulfoxide have confirmed the axial disposition of fluorine in related compounds, with characteristic coupling patterns that support the chair conformation of the piperidine ring. The presence of two hydrochloride equivalents creates multiple sites for intermolecular hydrogen bonding, influencing both the solution conformation and solid-state packing arrangements.

Temperature-dependent structural studies reveal that the conformational preferences remain robust across different conditions, indicating the fundamental stability of the axial fluorine arrangement. The molecular geometry is further stabilized by intramolecular interactions, including potential hydrogen bonding between the amino group and ring substituents, which contribute to the overall three-dimensional architecture of the molecule.

Comparative Structural Analysis with Fluorinated Piperidine Analogues

The structural characteristics of this compound can be understood through comparison with a diverse array of fluorinated piperidine analogues that demonstrate varying substitution patterns and stereochemical arrangements. Related compounds such as N,N-diethyl-3-fluoropiperidin-4-amine (Chemical Abstracts Service number 2029895-50-7) exhibit similar conformational preferences but differ in their nitrogen substitution patterns, providing insight into the electronic and steric factors governing molecular geometry. The systematic variation of substituents allows for the delineation of structure-activity relationships and the identification of key molecular features responsible for specific properties.

Comparative analysis with rac-(3R,4R)-3-fluoropiperidin-4-amine reveals the importance of stereochemical relationships in determining molecular properties. The different stereoisomers exhibit distinct three-dimensional arrangements despite sharing the same molecular formula, highlighting the significance of absolute configuration in fluorinated piperidine systems. The exact mass of 118.09063 atomic mass units for related non-salt forms provides a reference point for mass spectrometric identification and structural confirmation.

The family of fluorinated piperidines encompasses multiple regioisomers, including 3-fluoropiperidine derivatives and 4-fluoropiperidine systems, each displaying characteristic conformational behaviors. Computational studies using density functional theory calculations have revealed that fluorinated piperidines exhibit gauche conformations in solution, with the fluorine-carbon-carbon-nitrogen dihedral angles adopting specific orientations that minimize electronic repulsion while maximizing favorable electrostatic interactions. These conformational preferences are maintained across different substitution patterns and can be used to predict the behavior of related compounds.

The comparative analysis extends to multiply fluorinated systems and compounds bearing additional heteroatoms, which demonstrate how structural modifications can fine-tune molecular properties. The systematic study of fluorinated piperidine analogues has revealed that dipole moments can be manipulated through strategic substitution, particularly in polar solutions where electrostatic interactions play a dominant role. This understanding provides a framework for rational design of new fluorinated piperidine derivatives with tailored properties.

Tautomeric and Prototropic Properties in Solution

The solution-phase behavior of this compound involves complex tautomeric equilibria and prototropic processes that are influenced by the electronic properties of the fluorine substituent and the protonation state of the nitrogen atoms. Nuclear magnetic resonance spectroscopy studies of related fluorinated heterocycles have revealed unexpected tautomeric preferences that differ significantly from solid-state structures. In solution, compounds can exist in different tautomeric forms depending on the hydrogen bonding environment and the relative stability of alternative structures.

The prototropic behavior is particularly complex in fluorinated piperidine systems due to the electronic influence of the fluorine atom on neighboring nitrogen centers. Hydrogen-deuterium exchange studies have demonstrated that the presence of fluorine can significantly alter the acidity and basicity of proximal functional groups, leading to shifts in protonation equilibria. The charge-dipole interactions between fluoride and protonated nitrogen centers play a crucial role in stabilizing specific prototropic forms, with coupling constants providing detailed information about the strength and geometry of these interactions.

Solution nuclear magnetic resonance experiments, including Clean In-Phase Heteronuclear Single Quantum Correlation spectroscopy, have enabled direct observation of fluorine-nitrogen interactions and the measurement of corresponding coupling constants. These measurements provide quantitative data on hydrogen bond lengths and strengths, revealing the dynamic nature of tautomeric equilibria in solution. The observation of specific coupling patterns between amino protons and aromatic systems in related compounds suggests that prototropic processes can lead to the formation of distinct conformational populations.

The tautomeric properties are further influenced by solvent effects, with polar solvents stabilizing charged forms through differential solvation of ionic species. Studies in different solvent systems have revealed that the equilibrium between different prototropic forms can be shifted through changes in dielectric constant and hydrogen bonding capacity. This sensitivity to environmental conditions makes fluorinated piperidine compounds valuable probes for understanding solvation effects and intermolecular interactions in complex chemical systems.

The comprehensive characterization of tautomeric and prototropic properties requires consideration of both kinetic and thermodynamic factors, as the rates of interconversion between different forms can vary significantly depending on the specific substitution pattern and environmental conditions. Temperature-dependent studies have provided activation energies for prototropic processes, revealing the barriers to interconversion and the relative stability of different tautomeric forms under various conditions.

Properties

IUPAC Name |

4-fluoropiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5,8H,1-3,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIVXOFIOITYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoropiperidin-3-amine Core

The piperidine ring system is a common scaffold in pharmaceuticals, and selective fluorination at the 4-position with an amine at the 3-position requires careful synthetic design.

Partial Pyridine Reduction and Fluorination Strategy

A prominent method involves starting from 3-fluoro-4-aminopyridine derivatives, which undergo benzoylation to protect the amino group, followed by activation of the pyridine ring to form a benzyl pyridinium salt. This activation facilitates partial reduction of the pyridine nucleus to the corresponding fluoro-enamide intermediate using methanolic sodium borohydride.

- The partial reduction is catalyzed by transition metal complexes, with ruthenium-based catalysts showing optimal performance.

- A high-throughput screening identified (COD)Ru(Me-allyl)2 with BIPHEP ligand as an effective catalyst system.

- The presence of HBF4 prevents substrate inhibition.

- Solvent optimization favored 2-methyltetrahydrofuran with methanol co-solvent to prevent polymerization and enhance substrate solubility.

- Fluoride ion scavenging using titanium isopropoxide (Ti(OiPr)4) is critical to prevent catalyst poisoning and improve yield.

This method achieves high yields (up to 97%) and good enantiomeric excess (86% ee), with minor formation of des-fluoro byproducts (~3%), which can be removed by supercritical fluid chromatography (SFC) to reach >99% optical purity.

| Parameter | Conditions | Outcome |

|---|---|---|

| Starting material | 3-fluoro-4-aminopyridine (benzoylated) | Fluoro-enamide intermediate |

| Catalyst | (COD)Ru(Me-allyl)2 + BIPHEP | High activity and selectivity |

| Solvent | 2-Me-THF + MeOH | Prevents polymerization |

| Additive | HBF4, Ti(OiPr)4 | Prevents inhibition, scavenges fluoride |

| Yield | 97% | High yield |

| Enantiomeric excess (ee) | 86% (upgraded to 99.8% by SFC) | High optical purity |

| Byproducts | 3% des-fluoro impurity | Removed by purification |

This approach leverages the stability of the fluorine substituent during catalytic hydrogenation and the selective formation of the syn-configuration in the piperidine ring, which is favored due to dipole interactions between C-F and protonated amine groups.

Summary Table of Preparation Steps

Research Findings and Considerations

- The fluorine atom at the 4-position prefers an axial orientation in the piperidine ring due to favorable dipole interactions with the protonated amine at position 3, influencing stereochemistry and stability.

- Catalytic hydrogenation methods require careful control to avoid C-F bond cleavage, which can lead to des-fluoro impurities. Ruthenium catalysts with appropriate ligands and fluoride scavengers provide the best balance of activity and selectivity.

- Cyclization reactions using CDI are versatile and allow for stereochemical control by choosing enantiomerically pure starting materials.

- Salt formation with hydrochloric acid is a common final step to obtain the dihydrochloride salt, improving compound stability and handling.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClFN

- Molecular Weight : 191.07 g/mol

- Structural Features : The compound features a piperidine ring with a fluorine atom at the fourth position and an amino group at the third position, enhancing its reactivity and biological activity.

Chemistry

4-Fluoropiperidin-3-amine dihydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced into different amine derivatives.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups.

These reactions are essential for developing new synthetic pathways for pharmaceuticals and other chemical products .

Biology

The compound is studied for its interactions with biological systems, particularly regarding enzyme inhibition and receptor binding:

- Enzyme Inhibition : Preliminary studies indicate that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurotransmitter regulation. This property suggests potential applications in treating cognitive disorders like Alzheimer's disease.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing neurological functions and potentially aiding in the treatment of various central nervous system disorders.

Medicine

Research is ongoing into the therapeutic potential of this compound:

- Neurological Disorders : Its ability to enhance cholinergic signaling positions it as a candidate for Alzheimer's treatment.

- Cancer Therapy : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, indicating potential applications in anticancer drug development.

Case Study 1: Neurological Applications

A study investigated the effects of this compound on AChE inhibition. The results demonstrated that this compound significantly increased acetylcholine levels in neuronal cultures, suggesting its potential use in cognitive enhancement therapies.

Case Study 2: Anticancer Activity

In another study, derivatives of 4-Fluoropiperidin-3-amine were tested against various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in tumor models, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 4-Fluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorine vs. Nitro/Chloro Substituents : The 4-fluoro group in the target compound reduces metabolic degradation compared to nitro (electron-withdrawing) or chloro (bulkier) substituents in analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride or the chloro-trifluoromethyl pyridine derivative . Fluorine’s electronegativity enhances binding affinity in receptor-ligand interactions, making it valuable in drug design .

- Dihydrochloride vs. Hydrochloride Salts: The dihydrochloride form (two HCl molecules) increases aqueous solubility compared to mono-hydrochloride salts, as explained in . For example, trientine dihydrochloride (a chelating agent) is more bioavailable than its hydrochloride counterpart .

Pharmaceutical Relevance

- Fluorinated Analogs : The 4-fluoro substitution is critical in medicinal chemistry for improving metabolic stability and blood-brain barrier penetration, as seen in levocetirizine dihydrochloride (an antihistamine) .

- Comparative Solubility : Dihydrochloride salts generally exhibit higher solubility than freebases. For example, putrescine dihydrochloride (a biogenic amine) is prepared at 1000 mg/L in water for analytical standards , suggesting similar solubility advantages for this compound.

Biological Activity

4-Fluoropiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine structure with a fluorine atom at the 4-position and an amine group at the 3-position. This unique structure enhances its ability to interact with biological macromolecules, influencing various biological pathways.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom allows for enhanced hydrogen bonding, which can modulate the activity of proteins involved in various cellular processes. This interaction can lead to significant biological effects , including alterations in enzyme activity and receptor binding.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Enzyme Interaction : Preliminary studies suggest that this compound may influence enzyme activity, potentially acting as an inhibitor or modulator of specific biochemical pathways.

- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, which could have implications in drug development and therapeutic applications .

Research Findings

Several studies have highlighted the potential applications and biological effects of this compound:

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases .

- Comparative Studies : When compared to similar compounds such as 4-Chloropiperidin-3-amine dihydrochloride and 4-Bromopiperidin-3-amine dihydrochloride, this compound exhibits enhanced stability and reactivity due to the fluorine substitution. This can lead to improved biological activity in certain contexts.

Case Study 1: Inhibition of EGFR Mutants

A recent study utilized this compound as part of a series of compounds designed to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR). The results indicated that compounds with similar piperidine structures demonstrated significant inhibitory effects on cell proliferation in cancer models, suggesting potential utility in oncology .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of piperidine derivatives, including this compound. The findings revealed that certain derivatives exhibited potent antimicrobial activity against various bacterial strains, indicating a promising avenue for further research into their use as antimicrobial agents .

Data Table: Comparative Biological Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-fluoropiperidin-3-amine dihydrochloride?

- Methodological Answer : The synthesis of 4-fluoropiperidin-3-amine derivatives typically involves Mannich reactions or coupling strategies. For example, Mannich reactions using fluorinated ketones (e.g., 4'-fluoroacetophenone) and amines (e.g., phenethylamine hydrochloride) yield structurally analogous compounds with high yields (87–98%) . Additionally, protecting the amine group during synthesis (e.g., via Boc protection) followed by coupling with fluorinated aryl components can improve regioselectivity and purity. Post-synthesis, purification via recrystallization or column chromatography is critical. Characterization should include H/C NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity .

Q. How can researchers validate the purity and stability of this compound?

- Methodological Answer : Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Stability studies under varying pH (1–12), temperature (4–40°C), and humidity (40–80% RH) should be conducted over 30 days. Spectrophotometric techniques, such as diazotization coupling with H-acid or N-(1-naphthyl)ethylenediamine, are effective for quantifying aromatic amine content . For long-term storage, lyophilization and storage in amber vials under inert gas (N) are recommended to prevent hydrolysis or oxidation .

Q. What are the primary biological roles of 4-fluoropiperidin-3-amine derivatives in preclinical studies?

- Methodological Answer : Fluorinated piperidine amines are explored as inhibitors of enzymes like semicarbazide-sensitive amine oxidase (SSAO), which regulates leukocyte migration and vascular adhesion. In vitro assays using human endothelial cells or leukocyte adhesion models (e.g., under TNF-α stimulation) can evaluate their anti-inflammatory potential. Dose-response curves (0.1–100 µM) and selectivity profiling against related enzymes (e.g., MAO-A/B) are essential to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-fluoropiperidin-3-amine derivatives?

- Methodological Answer : Discrepancies in activity (e.g., SSAO inhibition vs. PDE4 modulation) may arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., THP-1 monocytes vs. HUVECs) and passage numbers.

- Control for solvent effects (DMSO ≤0.1%) and batch-to-batch compound variability.

- Validate target engagement via CRISPR/Cas9 knockout models or isotopic tracer studies (e.g., H-labeled ligands). Cross-reference findings with structural analogs (e.g., 4-chloro or 4-bromo derivatives) to isolate fluorine-specific effects .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound in vivo?

- Methodological Answer : To enhance bioavailability:

- Modify logP via prodrug approaches (e.g., esterification of the amine group).

- Assess metabolic stability in liver microsomes (human/rodent) and identify major CYP450 isoforms involved in clearance.

- Use PET imaging with F-labeled analogs to track tissue distribution in rodent models. For CNS targets, evaluate blood-brain barrier penetration via in situ perfusion models .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of 4-fluoropiperidin-3-amine derivatives?

- Methodological Answer : Systematic SAR requires:

- Synthesis of analogs with varied substituents (e.g., 3- vs. 4-fluoro, methyl/ethyl groups on the piperidine ring).

- High-throughput screening against target panels (e.g., kinases, GPCRs) to identify off-target interactions.

- Computational docking (e.g., AutoDock Vina) using crystal structures of SSAO or PDE4 to predict binding modes. Correlate IC values with electrostatic potential maps to refine fluorination sites .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; if exposed, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at 2–8°C in sealed, labeled containers. Spills require neutralization with 10% acetic acid and disposal as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.